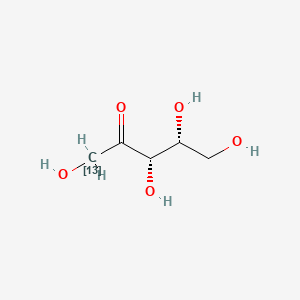

D-xylulose-1-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-1,3,4,5-tetrahydroxy(113C)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJHHRNXZUBTE-HSGPOLEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)[13CH2]O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

D-xylulose-1-13C chemical and physical properties

An In-depth Technical Guide to D-xylulose-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of D-xylulose-1-¹³C, a stable isotope-labeled form of the ketopentose sugar D-xylulose. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. D-xylulose-1-¹³C is a critical tool in metabolic research, particularly in metabolic flux analysis (MFA) and as a tracer for quantitation in drug development processes.[1][2]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of D-xylulose-1-¹³C are summarized in the table below. These properties are essential for handling, storage, and experimental design.

| Property | Value | Source(s) |

| IUPAC Name | (3S,4R)-1,3,4,5-tetrahydroxy(1-¹³C)pentan-2-one | [3] |

| Molecular Formula | ¹³CC₄H₁₀O₅ | [2] |

| Molecular Weight | 151.12 g/mol | [2][3] |

| Exact Mass | 151.05617825 Da | [3] |

| CAS Number | 131771-46-5 | [1][2] |

| Isotopic Purity | 99 atom % ¹³C | |

| Physical Form | Powder | |

| Melting Point | 152-154 °C | |

| Solubility | Soluble in water.[4] Slightly soluble in methanol.[5][6] | |

| Storage | Store at -20°C for long-term stability (up to 2 years in solution).[2] For solid form, store at room temperature away from light and moisture.[7][8] | |

| Stability | Stable under recommended storage conditions.[9] Hygroscopic.[9] |

Experimental Protocols

D-xylulose-1-¹³C is primarily used in metabolic research to trace the flow of carbon through various biochemical pathways. Below are detailed methodologies for key experiments involving this labeled compound.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the in vivo fluxes through metabolic pathways. D-xylulose-1-¹³C serves as a tracer to elucidate the intracellular metabolic rewiring in response to xylose utilization.[10]

Methodology:

-

Cell Culture and Labeling:

-

Prepare a defined culture medium with a known concentration of D-xylulose, consisting of a mixture of unlabeled and D-xylulose-1-¹³C. A typical ratio might be 76% ¹³C-labeled xylose to 24% natural xylose.[11]

-

Inoculate the medium with the microorganism of interest (e.g., Saccharomyces cerevisiae or Clostridium acetobutylicum).[10][11]

-

Harvest cells during the exponential growth phase to ensure that xylose is the primary carbon source.[11]

-

-

Metabolite Extraction:

-

Quench metabolic activity rapidly by exposing the cells to a cold solvent (e.g., -20°C methanol).

-

Extract intracellular metabolites using a suitable solvent system, such as a chloroform/methanol/water mixture.

-

-

Analytical Measurement:

-

Analyze the isotopic labeling patterns of key metabolites, typically proteinogenic amino acids or metabolic intermediates, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]

-

-

Flux Calculation:

-

Utilize computational models to fit the measured mass isotopomer distributions to a metabolic network model, thereby quantifying the intracellular fluxes.

-

Synthesis of D-xylulose

While D-xylulose is commercially available, its synthesis can be achieved through various methods, including enzymatic isomerization and chemical synthesis.

Enzymatic Isomerization of D-xylose:

-

Isomerization: D-xylose is isomerized using xylose isomerase, resulting in an equilibrium mixture of D-xylose and D-xylulose.[13]

-

Oxidation of Residual D-xylose: The remaining D-xylose is quantitatively oxidized to D-xylonic acid using immobilized A. calcoaceticus cells.[13]

-

Purification: D-xylonic acid is removed through methanol precipitation and ion-exchange chromatography to yield pure D-xylulose.[13]

Chemical Synthesis:

A multi-step chemical synthesis can be employed, often starting from more readily available precursors like hydroxyacetone and ethylene glycol.[14] Key steps in one reported synthesis include:[13][14]

-

Protection of Starting Materials: Introduction of protecting groups to shield reactive functional groups.

-

Wittig Reaction: Formation of a carbon-carbon double bond.

-

Sharpless Asymmetric Dihydroxylation: Enantioselective synthesis of a chiral diol.

-

Deprotection: Removal of the protecting groups to yield the final D-xylulose product.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows relevant to the use of D-xylulose-1-¹³C.

Caption: Workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA).

Caption: Simplified workflow for the chemical synthesis of D-xylulose.

Caption: Entry of D-xylulose into the Pentose Phosphate Pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. D-[1-13C]Xylulose (1M in Water) | C5H10O5 | CID 118855885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. D-[1-13C]Xylose CAS#: 70849-21-7 [m.chemicalbook.com]

- 6. glpbio.com [glpbio.com]

- 7. D-Xylose (1,2-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2456-1 [isotope.com]

- 8. D-Xylose (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1140-1 [isotope.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

In-Depth Technical Guide: Synthesis and Purification of D-Xylulose-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of D-xylulose-1-¹³C, a valuable isotopically labeled ketopentose for various research applications, including metabolic flux analysis and mechanistic studies of enzymes involved in the pentose phosphate pathway.

Overview of the Synthetic and Purification Strategy

The synthesis of D-xylulose-1-¹³C is a multi-step process that begins with the introduction of the ¹³C label into a suitable precursor, followed by enzymatic conversion and chromatographic purification. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis and purification of D-Xylulose-1-¹³C.

Synthesis of D-Xylose-1-¹³C via Kiliani-Fischer Synthesis

The introduction of the ¹³C label at the C1 position is achieved through a modified Kiliani-Fischer synthesis, a classic method for elongating the carbon chain of an aldose.[1][2][3] This process starts with D-arabinose and utilizes a ¹³C-labeled cyanide source.

Experimental Protocol

Materials:

-

D-Arabinose

-

Potassium cyanide-¹³C (K¹³CN) or Sodium cyanide-¹³C (Na¹³CN)

-

Deionized water

-

Dowex 50W-X8 resin (H⁺ form)

-

Palladium on barium sulfate (Pd/BaSO₄) catalyst (Rosenmund catalyst)

-

Hydrogen gas (H₂)

-

Methanol

-

Ethanol

Procedure:

-

Cyanohydrin Formation:

-

Dissolve D-arabinose in deionized water.

-

Add an equimolar amount of K¹³CN (or Na¹³CN) to the solution.

-

Stir the reaction mixture at room temperature for several hours to allow for the formation of the diastereomeric cyanohydrins. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Hydrolysis to Aldonic Acids:

-

Acidify the reaction mixture by adding Dowex 50W-X8 resin (H⁺ form) until the pH is acidic.

-

Heat the mixture to hydrolyze the cyanohydrins to their corresponding aldonic acids. This step also facilitates the formation of the more stable γ-lactones.

-

-

Reduction to Aldoses:

-

Filter the reaction mixture to remove the resin.

-

The resulting solution containing the diastereomeric ¹³C-aldonic acid lactones is subjected to catalytic hydrogenation.

-

Add a catalytic amount of Pd/BaSO₄ to the aqueous solution of the lactones.

-

Pressurize the reaction vessel with hydrogen gas and stir vigorously at room temperature. The progress of the reduction can be monitored by the disappearance of the lactone spot on TLC.

-

-

Purification of D-Xylose-1-¹³C:

-

After the reaction is complete, filter off the catalyst.

-

The resulting solution contains a mixture of D-xylose-1-¹³C and its C2 epimer, D-lyxose-1-¹³C.

-

This mixture can be separated by fractional crystallization from ethanol or by preparative chromatography on a cellulose column.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | D-Arabinose | [1][2] |

| ¹³C Source | K¹³CN or Na¹³CN | [1][2] |

| Typical Yield of Epimeric Aldoses | ~30-40% | [1][3] |

| Purity of D-Xylose-1-¹³C after initial purification | >95% |

Enzymatic Isomerization of D-Xylose-1-¹³C to D-Xylulose-1-¹³C

The conversion of the aldose, D-xylose-1-¹³C, to the ketose, D-xylulose-1-¹³C, is efficiently catalyzed by the enzyme xylose isomerase (EC 5.3.1.5).[4] The use of an immobilized enzyme is often preferred for ease of separation and reuse.[5]

Experimental Protocol

Materials:

-

D-Xylose-1-¹³C

-

Immobilized xylose isomerase (e.g., from Streptomyces rubiginosus or a commercial preparation)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Magnesium sulfate (MgSO₄)

-

Cobalt chloride (CoCl₂)

Procedure:

-

Reaction Setup:

-

Prepare a solution of D-xylose-1-¹³C in the phosphate buffer.

-

Add MgSO₄ and CoCl₂ to the solution, as these divalent cations are often required for optimal enzyme activity.

-

Add the immobilized xylose isomerase to the substrate solution.

-

-

Isomerization Reaction:

-

Incubate the reaction mixture at an optimal temperature, typically between 60-65°C, with gentle agitation.[4]

-

The reaction is an equilibrium process, with the final mixture containing both D-xylose-1-¹³C and D-xylulose-1-¹³C. The equilibrium ratio is typically around 80:20 (xylose:xylulose) under these conditions.

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by High-Performance Liquid Chromatography (HPLC).

-

-

Enzyme Removal:

-

Once equilibrium is reached, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed and stored for future use.

-

Quantitative Data

| Parameter | Value | Reference |

| Enzyme Source | Streptomyces rubiginosus (common) | [4] |

| Immobilization Support | e.g., INDION 48-R (ionic binding) | [5] |

| Optimal pH | 7.0 - 9.0 | |

| Optimal Temperature | 60 - 80°C | |

| Co-factors | Mg²⁺, Co²⁺ | |

| Conversion to D-Xylulose at Equilibrium | ~20-30% |

Purification of D-Xylulose-1-¹³C by Ion-Exchange Chromatography

The final and crucial step is the separation of D-xylulose-1-¹³C from the unreacted D-xylose-1-¹³C in the equilibrium mixture. Anion-exchange chromatography is a highly effective method for this separation.

Experimental Protocol

Materials:

-

Equilibrium mixture of D-xylose-1-¹³C and D-xylulose-1-¹³C

-

Strongly basic anion-exchange resin (e.g., Dowex 1-X8, acetate form)

-

Deionized water

-

Ethanol

-

Acetic acid

Procedure:

-

Column Preparation:

-

Pack a chromatography column with the anion-exchange resin.

-

Wash the column extensively with deionized water to remove any impurities.

-

Equilibrate the column with the starting eluent (e.g., a low concentration of ethanol in water).

-

-

Sample Loading and Elution:

-

Concentrate the sugar mixture and dissolve it in a small volume of the starting eluent.

-

Carefully load the sample onto the top of the column.

-

Elute the sugars with a gradient of increasing ethanol concentration in water. D-xylulose, being a ketose, generally has a weaker interaction with the resin compared to the aldose D-xylose, and thus elutes earlier.

-

Alternatively, a borate buffer system can be used, where the more flexible ketose forms a more stable complex with the borate-form of the anion exchange resin, leading to its later elution.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate.

-

Analyze the fractions for the presence of D-xylose and D-xylulose using HPLC or TLC.

-

Pool the fractions containing pure D-xylulose-1-¹³C.

-

-

Final Product Preparation:

-

Remove the eluent from the pooled fractions by rotary evaporation.

-

The resulting pure D-xylulose-1-¹³C can be lyophilized to obtain a white powder.

-

Quantitative Data

| Parameter | Value | Reference |

| Resin Type | Strongly basic anion-exchange resin | |

| Eluent | Ethanol/Water gradient or Borate buffer | |

| Recovery of D-Xylulose | >90% from the loaded mixture | |

| Purity of Final Product | >98% (by HPLC and NMR) |

Quality Control

The identity and purity of the final D-xylulose-1-¹³C product should be confirmed by analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity and quantify any residual D-xylose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the structure and the position of the ¹³C label.[4][6] The ¹³C NMR spectrum will show a significantly enhanced signal for the C1 carbon.

Signaling Pathways and Logical Relationships

The synthesized D-xylulose-1-¹³C is a key intermediate in the pentose phosphate pathway (PPP), a central metabolic route for the synthesis of NADPH and pentose sugars.

Caption: Involvement of D-Xylulose-1-¹³C in the Pentose Phosphate Pathway.

References

- 1. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 2. Xylose isomerase - Wikipedia [en.wikipedia.org]

- 3. bmse000027 D-Xylulose at BMRB [bmrb.io]

- 4. omicronbio.com [omicronbio.com]

- 5. Immobilization of D-xylose (D-glucose) isomerase from a Chainia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0000098) [hmdb.ca]

The Pivotal Role of D-Xylulose in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-xylulose, a five-carbon ketopentose, occupies a critical nexus in cellular metabolism, primarily through its phosphorylated derivative, D-xylulose-5-phosphate (Xu5P). While historically viewed as a simple intermediate in the pentose phosphate pathway (PPP), emerging evidence has illuminated its profound regulatory functions, linking carbohydrate metabolism to lipogenesis and glycolysis. This technical guide provides an in-depth exploration of the biological roles of D-xylulose, detailing its metabolic pathways, the kinetics of key enzymes involved, and its function as a signaling molecule. Furthermore, this document furnishes detailed experimental protocols for the study of D-xylulose metabolism and presents visual representations of its interconnected pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

D-xylulose is a monosaccharide that plays a central role in the metabolic network of most living organisms. Its significance stems from its position as a key intermediate in the pentose phosphate pathway (PPP), a fundamental route for the synthesis of NADPH and precursors for nucleotide biosynthesis[1]. Beyond its role in the PPP, the phosphorylated form, D-xylulose-5-phosphate (Xu5P), has been identified as a crucial signaling molecule that modulates gene expression and enzyme activity, thereby influencing major metabolic fluxes in response to nutrient availability[2]. This guide delves into the multifaceted functions of D-xylulose, providing a technical overview of its metabolic fate and regulatory impact.

Metabolic Pathways Involving D-Xylulose

D-xylulose is primarily metabolized through its conversion to D-xylulose-5-phosphate, which then enters the central carbon metabolism. The formation of D-xylulose can occur through several pathways depending on the organism and the available substrate.

The Pentose Phosphate Pathway (PPP)

The PPP is the primary pathway for the synthesis and interconversion of pentose phosphates. D-xylulose-5-phosphate is a key intermediate in the non-oxidative branch of the PPP. It is formed from its epimer, D-ribulose-5-phosphate, in a reversible reaction catalyzed by D-ribulose-5-phosphate 3-epimerase.

Once formed, Xu5P serves as a two-carbon donor in reactions catalyzed by transketolase[1]. This allows for the interconversion of three-, four-, five-, six-, and seven-carbon sugar phosphates, linking the PPP with glycolysis and gluconeogenesis. For instance, transketolase transfers a two-carbon unit from Xu5P to ribose-5-phosphate to generate glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate, or to erythrose-4-phosphate to produce glyceraldehyde-3-phosphate and fructose-6-phosphate[1].

D-Xylose Metabolism

In many microorganisms, D-xylose, a major component of hemicellulose, is a key carbon source. Its utilization involves its conversion to D-xylulose. Two primary pathways exist for this conversion:

-

Isomerase Pathway: Predominantly found in prokaryotes, this pathway involves the direct isomerization of D-xylose to D-xylulose by the enzyme xylose isomerase[3].

-

Oxidoreductase Pathway: Common in eukaryotes such as yeast, this two-step pathway first reduces D-xylose to xylitol via xylose reductase, followed by the oxidation of xylitol to D-xylulose by xylitol dehydrogenase.

Following its formation, D-xylulose is phosphorylated to D-xylulose-5-phosphate by the enzyme D-xylulokinase [4].

The Glucuronate-Xylulose (GX) Pathway

In mammals, D-xylulose is an intermediate in the glucuronate-xylulose (GX) pathway, which is active in the liver and kidneys[5]. This pathway converts D-glucuronic acid, derived from glucose, into D-xylulose. The final step of this pathway is the phosphorylation of D-xylulose to Xu5P by D-xylulokinase[5][6]. This pathway links glucose metabolism to the pentose phosphate pathway and plays a role in the regulation of hepatic carbohydrate and lipid metabolism[5].

Quantitative Data on Key Enzymes

The metabolic flux through pathways involving D-xylulose is governed by the kinetic properties of the enzymes involved. A summary of key kinetic parameters for human D-xylulokinase, and various xylose isomerases is presented below.

| Enzyme | Organism/Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| D-Xylulokinase (hXK) | Homo sapiens | D-Xylulose | 24 ± 3 | 35 ± 5 | [5][7] |

| D-Xylulokinase | Saccharomyces cerevisiae | D-Xylulose | 310 ± 10 | 640 (nkat/mg) | [8] |

| D-Xylulokinase | Mucor circinelloides | D-Xylulose | 290 | - | [9] |

| Xylose Isomerase | Piromyces sp. E2 | D-Xylose | - | - | [10] |

| Xylose Isomerase | Thermus aquaticus | D-Xylose | - | - | |

| Transketolase | Rat Liver | D-Xylulose-5-Phosphate | - | - | [11] |

Note: Kinetic parameters can vary significantly based on assay conditions (pH, temperature, cofactors). The data presented here are for comparative purposes.

Regulatory Role of D-Xylulose-5-Phosphate

A pivotal discovery in recent years has been the role of D-xylulose-5-phosphate as a key signaling molecule in the liver, linking high carbohydrate intake to the activation of glycolysis and lipogenesis. This regulation is primarily mediated through the activation of protein phosphatase 2A (PP2A)[2][12].

Activation of ChREBP and Lipogenesis

In response to high glucose levels, the flux through the pentose phosphate pathway increases, leading to elevated concentrations of Xu5P[2]. Xu5P allosterically activates a specific isoform of PP2A[12][13]. This activated PP2A then dephosphorylates the transcription factor Carbohydrate Response Element-Binding Protein (ChREBP)[2][12].

Dephosphorylation of ChREBP promotes its translocation from the cytosol to the nucleus, where it binds to carbohydrate response elements (ChoREs) in the promoters of genes involved in fatty acid synthesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC)[14][15]. This signaling cascade effectively converts excess carbohydrates into triglycerides for storage.

Experimental Protocols

Coupled Spectrophotometric Assay for D-Xylulokinase Activity

This assay measures the activity of D-xylulokinase by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm[5].

Materials:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

NaCl (150 mM)

-

MgCl2 (1.5 mM)

-

Phosphoenolpyruvate (PEP) (2 mM)

-

NADH (250 µM)

-

ATP (600 µM)

-

Pyruvate kinase (PK) (1.8 units/mL)

-

Lactate dehydrogenase (LDH) (12 units/mL)

-

D-xylulose solution (various concentrations for kinetic analysis)

-

Enzyme sample (purified or cell lysate)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NaCl, MgCl2, PEP, NADH, ATP, PK, and LDH.

-

Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C).

-

Add the enzyme sample to the reaction mixture and incubate for 5 minutes to allow for temperature equilibration and to consume any contaminating ADP.

-

Initiate the reaction by adding D-xylulose.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is directly proportional to the D-xylulokinase activity.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (ε340 = 6220 M-1cm-1).

Erythrocyte Transketolase Activity Assay

This assay is a functional test for thiamine (vitamin B1) status, as transketolase requires thiamine pyrophosphate (TPP) as a cofactor. The assay measures the consumption of NADH in a coupled reaction system[16][17][18][19].

Materials:

-

Washed erythrocytes

-

Lysing solution (e.g., deionized water)

-

Reaction buffer (e.g., glycylglycine buffer)

-

Ribose-5-phosphate

-

NADH

-

Thiamine pyrophosphate (TPP) solution (for stimulated activity)

-

Coupling enzymes: α-glycerophosphate dehydrogenase/triosephosphate isomerase

-

Spectrophotometer

Procedure:

-

Prepare a hemolysate from washed erythrocytes.

-

Set up two sets of reactions: one for basal activity and one for TPP-stimulated activity.

-

For the TPP-stimulated reaction, pre-incubate the hemolysate with TPP.

-

Prepare a reaction mixture containing the reaction buffer, NADH, and the coupling enzymes.

-

Add the hemolysate (with or without TPP pre-incubation) to the reaction mixture.

-

Initiate the reaction by adding ribose-5-phosphate.

-

Monitor the decrease in absorbance at 340 nm.

-

The rate of the reaction is proportional to the transketolase activity. The activity is typically expressed as the erythrocyte transketolase activity coefficient (ETKAC), which is the ratio of stimulated to basal activity.

Quantification of D-Xylulose-5-Phosphate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of intracellular metabolites like Xu5P[20][21][22][23].

Materials:

-

Cell or tissue samples

-

Extraction solvent (e.g., cold methanol/water)

-

Internal standard (e.g., a stable isotope-labeled analog of Xu5P)

-

LC-MS/MS system with an appropriate column (e.g., HILIC or ion-pair reversed-phase)

Procedure:

-

Sample Extraction: Quench the metabolism of the biological sample rapidly (e.g., by flash-freezing in liquid nitrogen). Extract the metabolites using a cold extraction solvent containing the internal standard.

-

Sample Preparation: Centrifuge the extract to pellet cellular debris. The supernatant containing the metabolites can be dried and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

LC Separation: Inject the prepared sample onto the LC system. The chromatographic method should be optimized to achieve good separation of Xu5P from other isomeric sugar phosphates.

-

MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. Detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for both Xu5P and the internal standard to ensure high selectivity and accurate quantification.

-

Quantification: A calibration curve is generated using known concentrations of a Xu5P standard. The concentration of Xu5P in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizing the Metabolic Network

The following diagrams, generated using the Graphviz DOT language, illustrate the key pathways involving D-xylulose.

Conclusion

D-xylulose and its phosphorylated derivative, D-xylulose-5-phosphate, are far more than simple metabolic intermediates. They represent a key regulatory hub that integrates carbohydrate metabolism with anabolic processes like lipogenesis. A thorough understanding of the pathways involving D-xylulose, the kinetics of the associated enzymes, and its signaling functions is crucial for researchers in metabolic diseases and for professionals in drug development targeting these pathways. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for the continued investigation of the vital roles of D-xylulose in cellular metabolism.

References

- 1. Transketolase - Wikipedia [en.wikipedia.org]

- 2. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xylose isomerase - Wikipedia [en.wikipedia.org]

- 4. Xylulokinase - Wikipedia [en.wikipedia.org]

- 5. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Structure and function of human xylulokinase, an enzyme with important roles in carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Directed Evolution of Xylose Isomerase for Improved Xylose Catabolism and Fermentation in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Kinetic properties of transketolase from the rat liver in a reaction with xylulose-5-phosphate and ribose-5-phosphate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Xylulose 5-phosphate mediates glucose-induced lipogenesis by xylulose 5-phosphate-activated protein phosphatase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]

- 17. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]

- 18. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 19. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 20. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]

- 21. researchgate.net [researchgate.net]

- 22. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]

- 23. rsc.org [rsc.org]

In-Depth Technical Guide: Safety and Handling of D-xylulose-1-13C

Chemical and Physical Properties

The following tables summarize the known physical and chemical properties of D-xylulose-1-13C and its parent compounds, D-xylulose and D-xylose. This data is essential for understanding the compound's behavior and for making informed decisions regarding its handling and storage.

| Property | This compound | D-xylulose | D-xylose | References |

| Molecular Formula | C₄¹³CH₁₀O₅ | C₅H₁₀O₅ | C₅H₁₀O₅ | [1][2][3] |

| Molecular Weight | 151.12 g/mol | 150.13 g/mol | 150.13 g/mol | [1][2][3] |

| Appearance | Not specified (likely a white solid) | Syrup, pale yellow | White crystalline powder or needles | [4] |

| Melting Point | Not specified | Not specified | 144 - 158 °C | [4][5][6] |

| Boiling Point | Not specified | 469.1 ± 45.0 °C (Predicted) | Not available | [4] |

| Solubility | Not specified | Not specified | Soluble in water and hot ethanol | [4][6] |

| Density | Not specified | 1.516 ± 0.06 g/cm³ (Predicted) | 1.525 g/cm³ | [4][6] |

| pKa | Not specified | 11.90 ± 0.20 (Predicted) | Not available | [4] |

Toxicological Data

The toxicological profile of this compound has not been thoroughly investigated. The data presented below is for D-xylose and should be considered as an indicator of the potential hazards of this compound.

| Parameter | Value | Species | Route | References |

| LD50 | 23 g/kg | Mouse | Oral | [7] |

| LD50 | > 2,200 mg/kg | Rat (male) | Oral | [5] |

| LD50 | > 2,500 mg/kg | Rat (female) | Oral | [5] |

| LD50 | 11,300 mg/kg | Mouse | Intravenous | [5] |

| Subchronic Toxicity | No observed adverse effect level at 5% in diet for 13 weeks | Rat | Oral | [8] |

Note: D-xylose is not classified as a hazardous substance according to GHS classifications and is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[7][9] However, as with any chemical, unnecessary exposure should be avoided.

Safety and Handling Guidelines

Based on the available data for D-xylose, the following handling and safety precautions are recommended for this compound.

Personal Protective Equipment (PPE)

| Protection Type | Recommendation | References |

| Eye/Face Protection | Wear safety glasses with side shields or goggles. | [1][2][3][10] |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. | [1][2][3][10] |

| Respiratory Protection | Not required under normal use with adequate ventilation. If dust is generated, use a NIOSH-approved N95 or P1 particulate respirator. | [1][2][3] |

Storage and Handling

| Condition | Recommendation | References |

| Storage Temperature | Store in a cool, dry place. Recommended storage at -20°C for solutions. | [1] |

| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. | [1][9] |

| Handling | Avoid dust formation. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [1][2][7][10] |

| Incompatible Materials | Strong oxidizing agents. | [10] |

First Aid Measures

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. | [1][9] |

| Skin Contact | Wash off with soap and plenty of water. | [1][9] |

| Eye Contact | Flush eyes with water as a precaution for at least 15 minutes. | [1][9] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. | [1][9] |

Fire-Fighting Measures

| Aspect | Recommendation | References |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [1][10] |

| Specific Hazards | May emit toxic fumes under fire conditions. | [4] |

| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary. | [1][9] |

Accidental Release Measures

| Action | Procedure | References |

| Personal Precautions | Avoid dust formation. Avoid breathing vapors, mist, or gas. | [1][9] |

| Environmental Precautions | Do not let product enter drains. | [1][9] |

| Containment and Cleanup | Sweep up and shovel. Keep in suitable, closed containers for disposal. | [1][9] |

Experimental Protocols

The following are generalized protocols for the handling of this compound in a research setting.

Receiving and Storing the Compound

-

Upon receipt, visually inspect the container for any damage.

-

Verify that the product name and CAS number on the label match the order.

-

Record the date of receipt and lot number in the laboratory inventory.

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage of solutions, -20°C is recommended.[1]

Weighing and Preparing Solutions

-

Perform all weighing and solution preparation in a well-ventilated area or a chemical fume hood, especially if there is a risk of dust generation.

-

Wear appropriate PPE, including a lab coat, gloves, and safety glasses.

-

Use a clean, calibrated balance for weighing.

-

To prepare a solution, slowly add the weighed solid to the solvent to avoid splashing.

-

If necessary, use sonication or gentle heating to facilitate dissolution.

-

Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Spill Cleanup

-

Evacuate non-essential personnel from the spill area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material.

-

Carefully sweep or vacuum the material and place it into a sealed container for disposal.

-

Clean the spill area with a suitable solvent and then with soap and water.

-

Dispose of the waste in accordance with local, state, and federal regulations.

Visualizations

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

References

- 1. tmmedia.in [tmmedia.in]

- 2. himediadownloads.com [himediadownloads.com]

- 3. carlroth.com [carlroth.com]

- 4. d-Xylose SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. D(+)-Xylose - Safety Data Sheet [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. westliberty.edu [westliberty.edu]

- 8. [A 13-week subchronic toxicity study of D-xylose in F344 rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

The Pivotal Role of D-Xylulose-5-Phosphate in the Calvin Cycle: A Technical Guide

Abstract

The Calvin-Benson cycle is the central metabolic pathway for carbon fixation in photosynthetic organisms. Within this intricate cycle, the regeneration phase is critical for sustaining the acceptor molecule, ribulose-1,5-bisphosphate. This technical guide provides an in-depth examination of the indispensable role of D-xylulose-5-phosphate (Xu5P), a key ketopentose phosphate intermediate, in this regenerative process. We will explore its enzymatic production and consumption, its interconnectedness with the pentose phosphate pathway, and its significance in maintaining the flux of the Calvin cycle. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this crucial aspect of plant biochemistry.

Introduction

The Calvin-Benson cycle, occurring in the stroma of chloroplasts, is responsible for the conversion of atmospheric carbon dioxide into carbohydrates[1][2]. The cycle is conceptually divided into three phases: carboxylation, reduction, and regeneration. The regeneration phase is a complex series of reactions that converts glyceraldehyde-3-phosphate (G3P) into ribulose-1,5-bisphosphate (RuBP), the CO2 acceptor molecule[1][2]. D-xylulose-5-phosphate (Xu5P) is a central intermediate in this phase, participating in key carbon-shuffling reactions that are essential for the cycle's continuity[1][3].

The Synthesis and Utilization of D-Xylulose-5-Phosphate

D-xylulose-5-phosphate is primarily synthesized from its epimer, D-ribulose-5-phosphate (Ru5P), in a reversible reaction catalyzed by the enzyme D-ribulose-5-phosphate 3-epimerase (RPE, EC 5.1.3.1)[4][5]. Ru5P itself is formed from ribose-5-phosphate (R5P) by ribose-5-phosphate isomerase.

Once formed, Xu5P serves as a two-carbon donor in reactions catalyzed by transketolase (TKT, EC 2.2.1.1)[3][6][7]. Transketolase transfers a two-carbon fragment from a ketose donor (like Xu5P) to an aldose acceptor. In the Calvin cycle, transketolase utilizes Xu5P in two critical reactions:

-

Reaction 1: D-xylulose-5-phosphate + D-ribose-5-phosphate ⇌ sedoheptulose-7-phosphate + D-glyceraldehyde-3-phosphate

-

Reaction 2: D-xylulose-5-phosphate + D-erythrose-4-phosphate ⇌ D-fructose-6-phosphate + D-glyceraldehyde-3-phosphate

These reactions are vital for rearranging carbon skeletons to ultimately regenerate the five-carbon sugar RuBP.

Quantitative Data

The precise concentration of Calvin cycle intermediates can vary depending on the plant species, developmental stage, and environmental conditions such as light intensity and CO2 concentration. The following tables summarize available quantitative data for key enzymes and metabolites involved with D-xylulose-5-phosphate.

Table 1: Kinetic Parameters of Enzymes Involved in D-Xylulose-5-Phosphate Metabolism in Plants

| Enzyme | Plant Source | Substrate | Km (mM) | Vmax (units/mg) | kcat (s-1) | Inhibitors | Reference |

| D-Ribulose-5-Phosphate 3-Epimerase | Spinacia oleracea (Spinach) | D-Ribulose-5-Phosphate | 0.22 | 17,000 | 7083 | Glyceraldehyde-3-Phosphate (competitive, Ki = 0.9 mM) | [8] |

| Transketolase | Spinacia oleracea (Spinach) | D-Xylulose-5-Phosphate | Not explicitly found for plant enzyme | Not explicitly found for plant enzyme | Not explicitly found for plant enzyme | Not explicitly found for plant enzyme |

Table 2: Subcellular Concentrations of Selected Calvin Cycle Intermediates in Spinach Chloroplasts

| Metabolite | Concentration in Chloroplast Stroma (mM) | Reference |

| Ribulose-1,5-bisphosphate | 0.2 - 0.6 | [9] |

| 3-Phosphoglycerate | 2.5 - 5.0 | [9] |

| Dihydroxyacetone phosphate | 0.1 - 0.2 | [9] |

| Fructose-6-phosphate | 1.0 - 2.0 | [9] |

| Sedoheptulose-7-phosphate | ~0.5 | [9] |

| Ribose-5-phosphate | ~0.3 | [9] |

| D-Xylulose-5-phosphate | Not explicitly quantified in this study | [9] |

Note: The concentrations of metabolites can fluctuate significantly based on the metabolic state of the chloroplast.

Experimental Protocols

Extraction of Metabolites from Plant Leaves for LC-MS Analysis

This protocol provides a general framework for the extraction of polar metabolites, including sugar phosphates, from plant leaves. Optimization for specific plant species and tissues is recommended.

Materials:

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled with liquid nitrogen

-

Extraction buffer: Pre-chilled (-20°C) methanol/water (80:20, v/v)

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and high speeds

Procedure:

-

Harvest fresh leaf tissue (e.g., 50-100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity[10].

-

Grind the frozen tissue to a fine powder using the pre-chilled mortar and pestle[10].

-

Transfer the frozen powder to a pre-weighed, pre-chilled microcentrifuge tube.

-

Add 1 mL of pre-chilled extraction buffer to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate the mixture at -20°C for 1-2 hours to allow for complete extraction.

-

Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris[10].

-

Carefully transfer the supernatant to a new, clean microcentrifuge tube.

-

The supernatant contains the extracted metabolites and is ready for LC-MS analysis or storage at -80°C.

Assay for D-Ribulose-5-Phosphate 3-Epimerase Activity

This spectrophotometric assay measures the activity of RPE by coupling the formation of Xu5P to the oxidation of NADH through the action of transketolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase.

Materials:

-

Assay buffer: 100 mM Tris-HCl, pH 7.8, 10 mM MgCl2

-

D-Ribulose-5-phosphate (substrate)

-

Transketolase (coupling enzyme)

-

Triose-phosphate isomerase (coupling enzyme)

-

Glycerol-3-phosphate dehydrogenase (coupling enzyme)

-

Thiamine pyrophosphate (TPP), cofactor for transketolase

-

NADH

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, TPP, NADH, and the coupling enzymes.

-

Add the plant extract or purified RPE enzyme to the mixture.

-

Incubate for 5 minutes at 30°C to allow the temperature to equilibrate and to consume any endogenous substrates.

-

Initiate the reaction by adding D-ribulose-5-phosphate.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

The rate of NADH oxidation is proportional to the RPE activity.

Assay for Transketolase Activity

This is a coupled spectrophotometric assay to determine transketolase activity.

Materials:

-

Assay buffer: 50 mM Glycylglycine, pH 7.6, 5 mM MgCl2

-

D-Xylulose-5-phosphate (substrate)

-

D-Ribose-5-phosphate (substrate)

-

Triose-phosphate isomerase (coupling enzyme)

-

Glycerol-3-phosphate dehydrogenase (coupling enzyme)

-

Thiamine pyrophosphate (TPP)

-

NADH

-

Spectrophotometer

Procedure:

-

Combine the assay buffer, TPP, NADH, and coupling enzymes in a cuvette.

-

Add the plant extract or purified transketolase.

-

Start the reaction by adding D-xylulose-5-phosphate and D-ribose-5-phosphate.

-

Measure the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm.

-

The rate of absorbance change is directly proportional to the transketolase activity.

Signaling Pathways and Logical Relationships

The regeneration phase of the Calvin cycle is a complex network of reactions. The following diagrams, generated using Graphviz (DOT language), illustrate the central position of D-xylulose-5-phosphate in this pathway.

Regulation

The activity of enzymes involved in D-xylulose-5-phosphate metabolism is tightly regulated to coordinate the Calvin cycle with the light-dependent reactions of photosynthesis.

-

D-Ribulose-5-Phosphate 3-Epimerase (RPE): While not a primary target of redox regulation, the activity of RPE can be influenced by the availability of its substrate, Ru5P, and product, Xu5P. The equilibrium of the reaction favors the formation of Xu5P[8].

-

Transketolase (TKT): Plant transketolase has been shown to be a target of calcium-dependent phosphorylation[11]. This post-translational modification can affect the enzyme's substrate saturation kinetics, suggesting a role in regulating carbon allocation between the Calvin cycle and other metabolic pathways like starch synthesis[11].

Conclusion

D-xylulose-5-phosphate is a critical, yet often overlooked, intermediate in the regeneration phase of the Calvin cycle. Its production and subsequent use in transketolase-catalyzed reactions are essential for maintaining the pool of the CO2 acceptor, RuBP. This technical guide has provided a comprehensive overview of the role of Xu5P, including quantitative data, experimental protocols, and pathway diagrams, to facilitate a deeper understanding for researchers in plant science and related fields. Further research into the plant-specific kinetics of transketolase and the in vivo dynamics of Xu5P concentrations will continue to illuminate the intricate regulation of photosynthetic carbon fixation.

References

- 1. Calvin cycle - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. Transketolase - Wikipedia [en.wikipedia.org]

- 4. Phosphopentose epimerase - Wikipedia [en.wikipedia.org]

- 5. Reduction in chloroplastic ribulose-5-phosphate-3-epimerase decreases photosynthetic capacity in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. d-Ribulose-5-Phosphate 3-Epimerase: Cloning and Heterologous Expression of the Spinach Gene, and Purification and Characterization of the Recombinant Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of Subcellular Metabolite Levels in Leaves by Fractionation of Freeze-Stopped Material in Nonaqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 11. Phosphorylation of Arabidopsis transketolase at Ser428 provides a potential paradigm for the metabolic control of chloroplast carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The intricate dance of sugars: A technical guide to D-xylulose metabolism in yeast

For researchers, scientists, and drug development professionals, understanding the metabolic pathways of non-standard sugars like D-xylulose in yeast is paramount for advancements in biotechnology and pharmacology. This guide provides an in-depth exploration of the core metabolic processes, quantitative data, and experimental methodologies essential for studying D-xylulose metabolism in yeast, with a primary focus on Saccharomyces cerevisiae and comparative insights from other key yeast species such as Pichia stipitis.

D-xylulose, a ketopentose sugar, serves as a key intermediate in the metabolic route that allows yeast to utilize D-xylose, the second most abundant sugar in nature, found predominantly in lignocellulosic biomass. While Saccharomyces cerevisiae cannot naturally metabolize D-xylose, it possesses the intrinsic capability to ferment D-xylulose, channeling it into the pentose phosphate pathway (PPP) and subsequently into glycolysis to produce ethanol.[1][2][3][4][5] This inherent ability has made the manipulation of xylose metabolism a focal point of metabolic engineering efforts to produce biofuels and other valuable chemicals from renewable resources.[6][7]

The Core Metabolic Pathway: From Xylose to the Pentose Phosphate Pathway

The primary pathway for D-xylose utilization in most yeasts is a three-step enzymatic process that converts D-xylose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway.[2][7][8][9]

-

D-xylose to Xylitol: The first step is the reduction of D-xylose to xylitol, catalyzed by xylose reductase (XR) . This enzyme typically utilizes NADPH as a cofactor, although some yeast XRs can also use NADH.[8][10][11] The gene encoding for this enzyme is commonly referred to as XYL1.[2][11]

-

Xylitol to D-xylulose: Xylitol is then oxidized to D-xylulose by xylitol dehydrogenase (XDH) , an NAD⁺-dependent enzyme.[8][10][12] The gene for this enzyme is known as XYL2.[12][13] The differing cofactor preferences of XR (primarily NADPH) and XDH (strictly NAD⁺) can lead to a redox imbalance within the cell, which is a significant bottleneck in engineered xylose-fermenting yeast.[6][13][14]

-

D-xylulose to D-xylulose-5-phosphate: Finally, xylulokinase (XK) phosphorylates D-xylulose to D-xylulose-5-phosphate, using ATP as the phosphate donor.[1][15][16] This step is catalyzed by the product of the XKS1 gene in S. cerevisiae.[1][2] D-xylulose-5-phosphate then enters the non-oxidative branch of the pentose phosphate pathway, where it is converted to glycolytic intermediates.[1][10]

Quantitative Data on Key Enzymes

The kinetic properties of the enzymes involved in D-xylulose metabolism are crucial for understanding the efficiency of this pathway. The following tables summarize key quantitative data for xylose reductase, xylitol dehydrogenase, and xylulokinase from various yeast species.

Table 1: Kinetic Parameters of Xylose Reductase (XR)

| Yeast Species | Substrate | Cofactor | K_m (mM) | V_max (U/mg protein) | Reference |

| Pichia stipitis | D-xylose | NADPH | 42 - 97 | - | [17] |

| Spathaspora arborariae | D-xylose | NADPH | - | - | [10] |

| Spathaspora arborariae | D-xylose | NADH | - | ~30% of NADPH activity | [10] |

| Candida tenuis (mutant) | D-xylose | NADH | - | - | [18] |

| Candida tenuis (mutant) | D-xylose | NADPH | - | - | [18] |

Table 2: Kinetic Parameters of Xylitol Dehydrogenase (XDH)

| Yeast Species | Substrate | Cofactor | K_m (mM) | V_max (U/mg protein) | Reference |

| Spathaspora passalidarum | Xylitol | NAD⁺ | - | - | [10] |

| Spathaspora passalidarum | D-xylulose | NADH | - | - | [10] |

| Candida shehatae | Xylitol | NAD⁺ | - | - | [19] |

Table 3: Kinetic Parameters of Xylulokinase (XK)

| Yeast Species | Substrate | Cofactor | K_m (mM) | V_max (nkat/mg) | Reference |

| Saccharomyces cerevisiae | D-xylulose | ATP | 0.31 | 640 | [6] |

| Saccharomyces cerevisiae | ATP | - | - | - | [6] |

| Pichia stipitis | D-xylulose | ATP | - | - | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. This section provides methodologies for key experiments in the study of D-xylulose metabolism in yeast.

Preparation of Cell-Free Extracts for Enzyme Assays

-

Cell Culture: Grow yeast cells in an appropriate medium (e.g., YPD or a defined synthetic medium) to the mid-exponential phase.

-

Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 5 minutes at 4°C).

-

Washing: Wash the cell pellet twice with a cold buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., the same wash buffer with the addition of a protease inhibitor cocktail). Disrupt the cells using methods such as glass bead beating, sonication, or a French press.

-

Clarification: Centrifuge the crude lysate at high speed (e.g., 15,000 x g for 10-20 minutes at 4°C) to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which is the cell-free extract, and keep it on ice for immediate use or store at -80°C.

-

Protein Quantification: Determine the total protein concentration of the cell-free extract using a standard method like the Bradford assay.[20][21]

Enzyme Activity Assays

Enzyme activities are typically determined spectrophotometrically by monitoring the change in absorbance of NAD(P)H at 340 nm.

Xylose Reductase (XR) Assay [7][22][23]

-

Principle: Measures the rate of NAD(P)H oxidation.

-

Reaction Mixture:

-

50 mM Potassium Phosphate buffer (pH 7.0)

-

0.2 mM NAD(P)H

-

50 mM D-xylose

-

Cell-free extract

-

-

Procedure:

-

Combine the buffer, NAD(P)H, and D-xylose in a cuvette.

-

Initiate the reaction by adding the cell-free extract.

-

Monitor the decrease in absorbance at 340 nm over time.

-

One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of NAD(P)H per minute.

-

Xylitol Dehydrogenase (XDH) Assay [7][19][23]

-

Principle: Measures the rate of NAD⁺ reduction.

-

Reaction Mixture:

-

25 mM Carbonate buffer (pH 9.5) or 100 mM Tris-HCl (pH 8.8)

-

0.2 mM NAD⁺

-

20 mM Xylitol

-

Cell-free extract

-

-

Procedure:

-

Combine the buffer, NAD⁺, and xylitol in a cuvette.

-

Start the reaction by adding the cell-free extract.

-

Monitor the increase in absorbance at 340 nm over time.

-

One unit of activity is defined as the amount of enzyme that reduces 1 µmol of NAD⁺ per minute.

-

Xylulokinase (XK) Assay [4][12][24]

-

Principle: A coupled enzyme assay where the ADP produced is used to convert phosphoenolpyruvate to pyruvate by pyruvate kinase, and the pyruvate is then reduced to lactate by lactate dehydrogenase, oxidizing NADH.

-

Reaction Mixture:

-

50 mM PIPES-K buffer (pH 7.0)

-

100 mM KCl

-

5 mM MgCl₂

-

5 mM ATP

-

0.2 mM NADH

-

1 mM Phosphoenolpyruvate (PEP)

-

5 U/ml Pyruvate Kinase (PK)

-

7 U/ml Lactate Dehydrogenase (LDH)

-

17 mM D-xylulose

-

Cell-free extract

-

-

Procedure:

-

Combine all reagents except D-xylulose in a cuvette and measure the background rate of NADH oxidation (ATPase activity).

-

Initiate the xylulokinase reaction by adding D-xylulose.

-

Monitor the decrease in absorbance at 340 nm.

-

The xylulokinase activity is the rate of NADH oxidation after the addition of D-xylulose, corrected for the background rate.

-

Analysis of Extracellular Metabolites

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying extracellular metabolites such as sugars and fermentation products.[16][25][26][27][28]

-

Sample Preparation:

-

Collect a sample of the culture medium.

-

Centrifuge to remove cells.

-

Filter the supernatant through a 0.2 µm filter.

-

-

HPLC System:

-

Column: A column suitable for sugar and organic acid analysis, such as an Aminex HPX-87H column.

-

Mobile Phase: Typically a dilute acid solution, such as 5 mM H₂SO₄.

-

Detector: A refractive index (RI) detector is commonly used for sugars and alcohols.

-

-

Quantification: Compare the peak areas of the samples to those of known standards for xylose, xylitol, ethanol, and other relevant metabolites.

Analysis of Intracellular Metabolites

The analysis of intracellular metabolite concentrations provides a snapshot of the metabolic state of the cell.

Quenching and Extraction [11][29][30]

-

Quenching: Rapidly stop all enzymatic activity by transferring a known volume of cell culture into a cold quenching solution (e.g., -40°C methanol). This is a critical step to prevent changes in metabolite levels during sample processing.

-

Separation: Quickly separate the quenched cells from the medium by centrifugation or filtration at low temperatures.

-

Extraction: Extract the intracellular metabolites from the cell pellet using a suitable solvent, such as boiling ethanol or a chloroform-methanol mixture.

-

Analysis: The extracted metabolites can be analyzed by various techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Regulatory Aspects and Metabolic Engineering

The regulation of D-xylulose metabolism in yeast is complex and not fully understood. In S. cerevisiae, the expression of genes involved in xylose metabolism is subject to glucose repression.[6] This means that in the presence of glucose, the utilization of xylose is inhibited.

Metabolic engineering strategies to improve xylose fermentation in S. cerevisiae have focused on several key areas:

-

Introducing the initial xylose utilization pathway: This involves expressing heterologous genes for xylose reductase and xylitol dehydrogenase, often from xylose-fermenting yeasts like Pichia stipitis.[2][7][17]

-

Overexpressing xylulokinase: Since the native expression of XKS1 can be a rate-limiting step, its overexpression has been shown to improve xylose consumption rates.[1][2][17][21][31]

-

Addressing redox imbalance: Strategies to overcome the cofactor imbalance between XR and XDH include engineering the cofactor specificity of these enzymes or introducing alternative pathways for cofactor regeneration.[13][18]

-

Improving xylose transport: As S. cerevisiae lacks a specific xylose transporter, engineering efforts have aimed to improve xylose uptake by expressing heterologous transporters or modifying existing hexose transporters.[3]

Conclusion

The metabolism of D-xylulose is a critical component of engineering yeast for the bioconversion of lignocellulosic biomass. A thorough understanding of the enzymes, their kinetics, the underlying regulatory networks, and the appropriate experimental techniques is essential for researchers in this field. This guide provides a foundational framework of this knowledge, offering a starting point for further investigation and innovation in the development of robust and efficient xylose-fermenting yeast strains.

References

- 1. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Xylose Fermentation by Saccharomyces cerevisiae: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Growth of yeasts on D-xylulose 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Production of Xylitol from d-Xylose by a Xylitol Dehydrogenase Gene-Disrupted Mutant of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic flux analysis for metabolome data validation of naturally xylose-fermenting yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. research.rug.nl [research.rug.nl]

- 12. academic.oup.com [academic.oup.com]

- 13. Molecular Basis for Anaerobic Growth of Saccharomyces cerevisiae on Xylose, Investigated by Global Gene Expression and Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic flux analysis for metabolome data validation of naturally xylose-fermenting yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Decreased Xylitol Formation during Xylose Fermentation in Saccharomyces cerevisiae Due to Overexpression of Water-Forming NADH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of the xylose reductase-xylitol dehydrogenase and the xylose isomerase pathways for xylose fermentation by recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis and prediction of the physiological effects of altered coenzyme specificity in xylose reductase and xylitol dehydrogenase during xylose fermentation by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 20. Xylose fermentation efficiency of industrial Saccharomyces cerevisiae yeast with separate or combined xylose reductase/xylitol dehydrogenase and xylose isomerase pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Xylulokinase Overexpression in Two Strains of Saccharomyces cerevisiae Also Expressing Xylose Reductase and Xylitol Dehydrogenase and Its Effect on Fermentation of Xylose and Lignocellulosic Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. Engineering of xylose reductase and overexpression of xylitol dehydrogenase and xylulokinase improves xylose alcoholic fermentation in the thermotolerant yeast Hansenula polymorpha - PMC [pmc.ncbi.nlm.nih.gov]

- 24. d-Xylulose kinase from Saccharomyces cerevisiae: Isolation and characterization of the highly unstable enzyme, recombinantly produced in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. ukm.my [ukm.my]

- 27. researchgate.net [researchgate.net]

- 28. HPLC Analysis of Fuel Ethanol Fermentation [sigmaaldrich.com]

- 29. Frontiers | Endo metabolomic profiling of flor and wine yeasts reveals a positive correlation between intracellular metabolite load and the specific glycolytic flux during wine fermentation [frontiersin.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Xylulokinase activity in various yeasts including Saccharomyces cerevisiae containing the cloned xylulokinase gene. Scientific note - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for D-xylulose-1-¹³C Labeling in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing D-xylulose-1-¹³C as a tracer in Nuclear Magnetic Resonance (NMR) spectroscopy to investigate metabolic pathways, particularly the Pentose Phosphate Pathway (PPP). The protocols outlined below cover experimental design, cell labeling, sample preparation, and NMR data acquisition.

Introduction

D-xylulose is a key intermediate in the pentose phosphate pathway, a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis. Labeling D-xylulose at the C1 position with the stable isotope ¹³C allows for the tracing of carbon flux through the PPP and connected pathways using NMR spectroscopy. This technique provides valuable insights into cellular metabolism, which is of significant interest in various research areas, including cancer biology, metabolic disorders, and drug development. By monitoring the incorporation and scrambling of the ¹³C label into downstream metabolites, researchers can elucidate pathway activity and identify potential enzymatic bottlenecks or drug targets.

Data Presentation

The following tables summarize the expected ¹³C NMR chemical shifts for D-xylulose-1-¹³C and its key downstream metabolites in the pentose phosphate pathway. Note that chemical shifts can vary slightly depending on experimental conditions such as pH, temperature, and solvent.

Table 1: ¹³C Chemical Shifts of D-xylulose-1-¹³C and Related Precursors

| Compound | Carbon Position | Chemical Shift (ppm) |

| D-xylulose-1-¹³C | C1 | ~65.0 |

| C2 | ~215.0 (keto) | |

| C3 | ~72.0 | |

| C4 | ~71.0 | |

| C5 | ~63.0 | |

| D-Xylose (α-pyranose) | C1 | 93.7[1] |

| C2 | 73.0[1] | |

| C3 | 74.3[1] | |

| C4 | 70.9[1] | |

| C5 | 62.4[1] | |

| D-Xylose (β-pyranose) | C1 | 98.1[1] |

| C2 | 75.5[1] | |

| C3 | 77.3[1] | |

| C4 | 70.7[1] | |

| C5 | 66.7[1] |

Table 2: Expected ¹³C Chemical Shifts of Key Pentose Phosphate Pathway Intermediates Labeled from D-xylulose-1-¹³C

| Metabolite | Labeled Carbon(s) from D-xylulose-1-¹³C | Expected Chemical Shift (ppm) |

| D-xylulose-5-phosphate | C1 | ~65.0 |

| D-ribulose-5-phosphate | C1 | ~65.0 |

| D-ribose-5-phosphate | C1 | ~63.0 |

| D-sedoheptulose-7-phosphate | C1, C3 | ~65.0, ~72.0 |

| D-erythrose-4-phosphate | C1 | ~64.0 |

| D-fructose-6-phosphate | C1, C3 | ~64.0, ~75.0 |

| D-glyceraldehyde-3-phosphate | C1 | ~65.0 |

Table 3: Expected ¹³C-¹³C Coupling Constants (J-coupling) for Key Labeled Metabolites

| Metabolite | Coupled Carbons | Expected ¹Jcc (Hz) |

| D-sedoheptulose-7-phosphate | C1-C2 | ~40-45 |

| C2-C3 | ~35-40 | |

| D-fructose-6-phosphate | C1-C2 | ~40-45 |

| C2-C3 | ~35-40 |

Signaling Pathways and Experimental Workflows

Pentose Phosphate Pathway

The following diagram illustrates the central role of D-xylulose in the non-oxidative branch of the pentose phosphate pathway and how the ¹³C label from D-xylulose-1-¹³C is transferred to other key metabolites.

Caption: Metabolic fate of D-xylulose-1-¹³C in the Pentose Phosphate Pathway.

Experimental Workflow

The general workflow for a D-xylulose-1-¹³C labeling experiment followed by NMR analysis is depicted below.

Caption: General experimental workflow for ¹³C labeling and NMR analysis.

Experimental Protocols

Protocol 1: ¹³C Labeling of Adherent Mammalian Cells

This protocol is a general guideline and should be optimized for the specific cell line and experimental goals.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

D-xylulose-1-¹³C (or a suitable precursor like D-xylose-1-¹³C)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), sterile

-

6-well or 10-cm cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates or 10-cm dishes at a density that will result in ~80-90% confluency at the time of labeling. Allow cells to adhere and grow overnight.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing glucose-free and pyruvate-free DMEM with D-xylulose-1-¹³C at a final concentration typically ranging from 5 to 25 mM. The optimal concentration should be determined empirically. Add dFBS to the desired concentration (e.g., 10%).

-

Labeling:

-

Aspirate the growth medium from the cells.

-

Gently wash the cells once with pre-warmed sterile PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a predetermined duration to allow for the uptake and metabolism of the labeled substrate. The labeling time can range from a few hours to 24 hours or more, depending on the metabolic rate of the cell line and the pathways of interest.[2]

-

-

Metabolism Quenching and Cell Harvesting: Proceed immediately to Protocol 2.

Protocol 2: Intracellular Metabolite Extraction for NMR Analysis

This protocol describes a common method for quenching metabolism and extracting polar metabolites.

Materials:

-

Labeled cells from Protocol 1

-

Ice-cold 80% methanol (-80°C)

-

Ice-cold PBS

-

Cell scraper

-

Centrifuge tubes (pre-chilled)

-

Centrifuge (refrigerated at 4°C)

-

Lyophilizer or vacuum concentrator

Procedure:

-

Quenching:

-

Place the cell culture plate on a bed of dry ice or a pre-chilled metal block.

-

Quickly aspirate the labeling medium.

-

Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

-

Incubate at -80°C for 15 minutes to ensure complete quenching of metabolic activity.

-

-

Cell Lysis and Extraction:

-

Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled centrifuge tube.

-

Vortex the tube vigorously for 1 minute to ensure cell lysis and metabolite extraction.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

-

-

Drying:

-

Dry the metabolite extract using a lyophilizer or a vacuum concentrator. Avoid excessive heat to prevent metabolite degradation.

-

-

Storage:

-

Store the dried metabolite pellet at -80°C until NMR analysis.

-

Protocol 3: NMR Sample Preparation and Data Acquisition

Materials:

-

Dried metabolite extract from Protocol 2

-

Deuterium oxide (D₂O) with a known concentration of an internal standard (e.g., DSS or TSP)

-

NMR tubes (e.g., 5 mm)

-

NMR spectrometer equipped with a ¹³C-sensitive probe

Procedure:

-

Sample Reconstitution:

-

Resuspend the dried metabolite extract in a precise volume of D₂O containing the internal standard (e.g., 400-600 µL).

-

Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.

-

-

Transfer to NMR Tube:

-

Carefully transfer the supernatant to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a 1D ¹³C NMR spectrum. A proton-decoupled ¹³C experiment is standard. Key parameters to optimize include the acquisition time, relaxation delay, and number of scans to achieve adequate signal-to-noise.

-

To aid in resonance assignment and isotopomer analysis, acquire 2D NMR spectra such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation). These experiments correlate carbon atoms with their directly attached protons (HSQC) or protons that are two or three bonds away (HMBC), which is invaluable for identifying labeled positions within a molecule.[3]

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

-

Identify and quantify the signals corresponding to the ¹³C-labeled metabolites.

-

Analyze the splitting patterns in the ¹³C spectra, which arise from ¹³C-¹³C J-coupling, to determine the isotopomer distribution of the metabolites. This provides detailed information about the active metabolic pathways.[4]

-

References

- 1. omicronbio.com [omicronbio.com]

- 2. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 4. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: D-xylulose-1-13C as a Tracer for Microbial Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-xylulose-1-13C is a stable isotope-labeled sugar that serves as a powerful tracer for investigating microbial metabolism. When introduced into a microbial culture, the 13C label at the C1 position of D-xylulose is incorporated into various metabolic intermediates. By tracking the distribution of this label, researchers can elucidate the activity of key metabolic pathways, particularly the Pentose Phosphate Pathway (PPP) and the Phosphoketolase Pathway (PKP). This information is invaluable for understanding microbial physiology, identifying metabolic bottlenecks, and engineering microbes for biotechnological applications such as biofuel and biochemical production.

These application notes provide a comprehensive overview, detailed experimental protocols, and data interpretation guidelines for using this compound in microbial metabolism studies.

Metabolic Significance of D-xylulose

D-xylose, a major component of lignocellulosic biomass, is first isomerized to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate (X5P) to enter central carbon metabolism.[1] X5P is a key intermediate that can be funneled into two major pathways: the Pentose Phosphate Pathway and the Phosphoketolase Pathway.

-

Pentose Phosphate Pathway (PPP): This pathway is crucial for generating NADPH, a primary source of reducing power for biosynthetic reactions, and for producing precursors for nucleotide and aromatic amino acid synthesis.[2][3] The PPP consists of an oxidative phase, which generates NADPH, and a non-oxidative phase, which involves the interconversion of various sugar phosphates.

-

Phosphoketolase Pathway (PKP): This pathway provides an alternative route for pentose catabolism, converting X5P into glyceraldehyde-3-phosphate (G3P) and acetyl-phosphate. This pathway is particularly significant in certain bacteria and can influence the production of acetate and ethanol.[4]

The use of this compound allows for the precise quantification of the flux, or rate of metabolic reactions, through these pathways.

Experimental Design and Workflow

A typical metabolic flux analysis (MFA) experiment using this compound involves several key stages, from initial experimental design to final data analysis.

Experimental Workflow Diagram

Caption: A generalized workflow for 13C-Metabolic Flux Analysis using this compound.

Protocols

Protocol 1: Microbial Cultivation with this compound

Objective: To cultivate microbial cells with this compound as the primary carbon source to achieve isotopic steady state for metabolic flux analysis.

Materials:

-

Microorganism of interest

-

Defined minimal medium appropriate for the microorganism

-

This compound (ensure high isotopic purity)

-

Unlabeled D-xylulose (for control experiments)

-

Shaking incubator or bioreactor

-

Spectrophotometer

Procedure:

-

Media Preparation: Prepare a defined minimal medium where D-xylulose is the sole carbon source. For the labeling experiment, use a mixture of this compound and unlabeled D-xylulose. A common starting point is a 50:50 mixture, but this can be optimized.[5] The final concentration of D-xylulose should be determined based on the specific growth requirements of the microorganism.

-

Pre-culture: Inoculate a single colony of the microorganism into a small volume of the defined minimal medium containing unlabeled D-xylulose. Grow the pre-culture overnight under optimal conditions (e.g., temperature, shaking speed).

-

Inoculation: Inoculate the main culture flasks containing the 13C-labeled medium with the pre-culture. The initial optical density (OD) should be low to allow for sufficient cell divisions to reach isotopic steady state (typically 5-7 generations).

-

Cultivation: Incubate the cultures under the desired experimental conditions (e.g., aerobic or anaerobic). Monitor cell growth by measuring the OD at regular intervals.

-

Harvesting: Harvest the cells during the mid-exponential growth phase to ensure that they are in a state of balanced growth.[4] Rapidly quench metabolic activity by mixing the culture with a cold saline solution or methanol.

-

Cell Pelleting and Washing: Centrifuge the quenched cell suspension to pellet the cells. Discard the supernatant and wash the cell pellet with a cold, neutral buffer (e.g., phosphate-buffered saline) to remove any remaining labeled substrate from the medium. Repeat the washing step. The washed cell pellet can be stored at -80°C until further processing.

Protocol 2: Sample Preparation for GC-MS Analysis

Objective: To hydrolyze the microbial biomass to release proteinogenic amino acids and derivatize them for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Washed cell pellet from Protocol 1

-

6 M Hydrochloric acid (HCl)

-